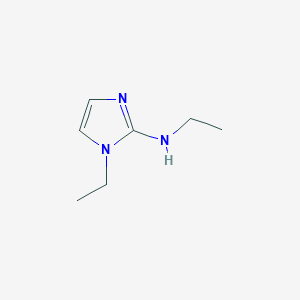
2-(Ethylsulfanyl)-3-methylbutanoic acid
Vue d'ensemble
Description
2-(Ethylsulfanyl)-3-methylbutanoic acid, also known as 2-ethylthio-3-methylbutyric acid or ETMBA, is a naturally occurring organic compound that has been identified as a key component of various plant species. It is a sulfur-containing carboxylic acid and has been studied for its potential therapeutic applications in the medical and pharmaceutical fields.
Applications De Recherche Scientifique
1. Sensory Evaluation in Wine
Research by Gammacurta et al. (2018) focused on ethyl 2-hydroxy-3-methylbutanoate, a compound related to 2-(Ethylsulfanyl)-3-methylbutanoic acid, exploring its chemical and sensory characteristics in wines. This study assessed the sensory differences and impact of this compound on the fruity aroma of red wine.
2. Aroma Compounds in Alcoholic Beverages
Research by Gracia-Moreno et al. (2015) optimized a method for quantitatively determining various hydroxy acids, including compounds related to 2-(Ethylsulfanyl)-3-methylbutanoic acid, in wines and other alcoholic beverages. This study contributed to understanding the sensory effects of these compounds.
3. Flavor Impact in Peanuts
A study by Greene et al. (2008) characterized the volatile compounds, including ethyl 3-methylbutanoate, contributing to naturally occurring fruity fermented off-flavor in peanuts. This research aids in understanding the flavor profiles of agricultural products.
4. Substituted Ester Formation in Red Wine
Lytra et al. (2017) developed a method for quantifying substituted acids and their enantiomeric forms, including ethyl 2-hydroxy-3-methylbutanoate, to study their formation in red wine. This research provides insights into the chemical changes during wine aging. Read more.
5. Coordination Compounds and Antibacterial Activities
Aiyelabola et al. (2020) synthesized coordination compounds of 2-amino-3-methylbutanoic acid, exploring their antibacterial activities. This highlights the potential biomedical applications of similar compounds. More details.
6. Durian Pulp Odor Analysis
Li et al. (2017) quantitated compounds in durian pulp, including ethyl (2S)-2-methylbutanoate, to study the pulp's odor. This research offers insights into the complex aroma profiles of fruits. Explore further.
7. Synthesis and Reactivity of Sulfonated Imidazoles
Purdy et al. (2007) focused on synthesizing and characterizing sulfonated imidazoles, including 2-ethyl-4-methylimidazole, for potential applications in chemistry. Read the study.
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-10-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBUJGDZNEGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

